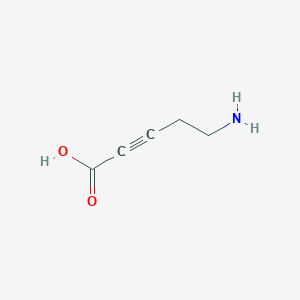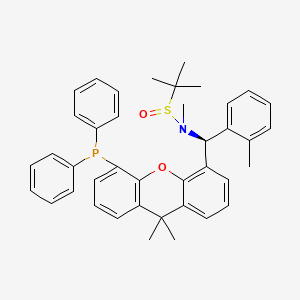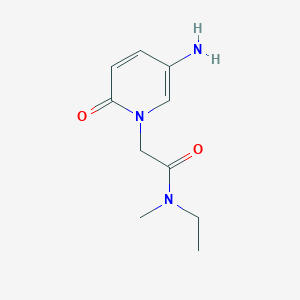
4-(3-Methyl-5-isoxazolyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-5-isoxazolyl)benzaldehyde is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-5-isoxazolyl)benzaldehyde typically involves the reaction of 3-methyl-5-isoxazole with benzaldehyde under specific conditions. One common method includes the use of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Another approach involves the reaction of ethyl acetoacetate, aromatic aldehyde, and hydroxylamine hydrochloride in the presence of a catalyst like DL-tartaric acid in distilled water .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and minimizing waste. The use of eco-friendly and metal-free synthetic strategies is also being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methyl-5-isoxazolyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products:
Oxidation: 4-(3-Methyl-5-isoxazolyl)benzoic acid.
Reduction: 4-(3-Methyl-5-isoxazolyl)benzyl alcohol.
Substitution: Depending on the substituents used, various substituted isoxazole derivatives can be formed
Scientific Research Applications
4-(3-Methyl-5-isoxazolyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-5-isoxazolyl)benzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain. Others may interact with DNA or proteins, leading to anticancer effects .
Comparison with Similar Compounds
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
3,5-Dimethyl-4-nitroisoxazole: Used as a synthon in the synthesis of various biologically active compounds.
Uniqueness: 4-(3-Methyl-5-isoxazolyl)benzaldehyde stands out due to its specific structural features and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-(3-methyl-1,2-oxazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-8-6-11(14-12-8)10-4-2-9(7-13)3-5-10/h2-7H,1H3 |
InChI Key |
BQYMHMSNUFKTSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate](/img/structure/B13642961.png)



![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)






